3-Dodecylthiophene

organic photovoltaics bandgap engineering optoelectronic material selection

3-Dodecylthiophene (3-DT) is a conjugating monomer that serves as a critical precursor for poly(3-dodecylthiophene) (P3DDT or P3DT), a p-type semiconducting polymer. Its core molecular architecture features a thiophene ring substituted at the 3-position with a 12-carbon dodecyl side chain.

Molecular Formula C16H28S
Molecular Weight 252.5 g/mol
CAS No. 104934-53-4
Cat. No. B010105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dodecylthiophene
CAS104934-53-4
Molecular FormulaC16H28S
Molecular Weight252.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CSC=C1
InChIInChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15H,2-12H2,1H3
InChIKeyRFKWIEFTBMACPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Dodecylthiophene (CAS 104934-52-3) for P-Type Semiconductor Procurement: Core Physical and Spectroscopic Specifications


3-Dodecylthiophene (3-DT) is a conjugating monomer that serves as a critical precursor for poly(3-dodecylthiophene) (P3DDT or P3DT), a p-type semiconducting polymer. Its core molecular architecture features a thiophene ring substituted at the 3-position with a 12-carbon dodecyl side chain [1]. The monomer exhibits the following key physical properties relevant to procurement and quality control: a boiling point of 290 °C (lit.), a density of 0.902 g/mL at 25 °C (lit.), and a refractive index of n20/D 1.488 (lit.) . Commercially, the compound is supplied as a clear, colorless to light yellow liquid with a purity of 97%, requiring storage at 2–8 °C to ensure stability . Its primary utility lies in the formation of regioregular polymers with controlled head-to-tail linkages, which are essential for achieving ordered molecular packing and predictable charge transport in organic electronic devices [2].

Why Generic 3-Alkylthiophene Substitution Fails: Side-Chain Length Dictates Morphology, Photophysics, and Device Stability


Generic substitution among 3-alkylthiophenes is scientifically unsound because the length of the alkyl side chain critically governs polymer crystallinity, molecular packing, optical bandgap, and charge carrier dynamics [1]. A systematic study across butyl, hexyl, octyl, decyl, and dodecyl side chains revealed that the fluorescence lifetime of poly(3-alkylthiophene) (P3AT) films increases with side-chain length, demonstrating a conformation “memory” property that propagates from solution to solid state [2]. Furthermore, X-ray diffraction studies confirm that iodine-doped poly(3-dodecylthiophene) exhibits a distinct two-phase coexistence region during doping, whereas shorter-chain hexyl and octyl analogs undergo continuous structural changes within a single homogeneously-doped phase [3]. Consequently, selecting a shorter alkyl chain analog such as P3HT for applications requiring longer dodecyl side chains introduces uncontrolled variability in film morphology, optical properties, and device-level performance, compromising reproducibility and rendering direct material substitution invalid [4].

Product-Specific Quantitative Evidence: Verifiable Differentiation of 3-Dodecylthiophene vs. Closest In-Class Analogs


Optical Bandgap Increase vs. P3HT Enables Different Spectral Response Profiles

The polymer derived from 3-dodecylthiophene (P3DDT) exhibits a substantially wider optical bandgap compared to the industry-standard analog poly(3-hexylthiophene) (P3HT) [1]. This difference arises directly from the longer dodecyl side chain, which reduces effective conjugation length along the polymer backbone [1].

organic photovoltaics bandgap engineering optoelectronic material selection

Blue-Shifted Absorption and Emission Maxima Provide Distinct Photophysical Fingerprint vs. P3HT

Direct comparative spectroscopy of P3DDT and P3HT reveals consistently blue-shifted absorption and emission maxima for the dodecyl-substituted polymer in both solution and solid state [1]. This systematic shift confirms that the longer alkyl side chain disrupts backbone planarity, shortening effective conjugation length relative to P3HT [1].

fluorescence spectroscopy polymer characterization UV-vis absorption

Superior Film Morphology Retention at High Surface Coverage vs. P3HT

Scanning tunneling microscopy (STM) studies of regioregular P3DDT and P3HT films reveal a critical morphological divergence at high surface coverage [1]. While P3HT films develop amorphous matrices embedding poly-crystalline areas as coverage increases, P3DDT films remain entirely free of amorphous regions under identical high-coverage deposition conditions [1].

thin-film morphology scanning tunneling microscopy self-assembly polymer crystallization

Faster and More Photostable Photodetector Response Among P3AT Homologs

A comprehensive side-chain length study spanning butyl to dodecyl substituents identified P3DDT as the superior candidate for photodetector applications [1]. The P3DDT-based photodetector exhibited fast, reversible photoresponse coupled with high photostability, which was directly correlated to its optimized film morphology and enhanced interchain interaction strength relative to shorter-chain homologs (P3BT, P3HT, P3OT, P3DT) [1].

organic photodetectors photostability time-resolved photophysics

Higher Fabric Conductivity vs. Decyl-Substituted Analog (P3DT)

In a direct comparison of poly(3-alkylthiophene) impregnated conductive fabrics, the dodecyl-substituted polymer (P3DDT) produced fabrics with significantly lower sheet resistance than the decyl-substituted analog (P3DT) [1]. Both polymers were synthesized to comparable regioregularity levels (86% HT for P3DDT vs. 85% HT for P3DT), isolating the side-chain length as the primary differentiating variable [1].

conductive textiles e-textiles wearable electronics

Unique Two-Phase Iodine Doping Behavior Enables Distinct Conductivity Tuning

X-ray diffraction analysis of iodine-doped poly(3-alkylthiophenes) reveals that P3DDT undergoes a fundamentally different structural evolution during doping compared to shorter-chain homologs [1]. While P3HT and P3OT exhibit continuous structural changes within a single homogeneously-doped phase, P3DDT displays a region of two-phase coexistence during the doping process [1].

conducting polymer doping chemical doping X-ray diffraction

Optimal Research and Industrial Application Scenarios for 3-Dodecylthiophene Based on Quantitative Differentiation Evidence


Wide-Bandgap Organic Photovoltaics and Tandem Solar Cell Architectures

The 0.3 eV wider optical bandgap of P3DDT relative to P3HT (2.2 eV vs. 1.9 eV) [1] positions this monomer as the rational precursor for donor polymers in tandem solar cells, where complementary absorption with narrow-bandgap bottom cells is required. The blue-shifted absorption onset (film absorption maximum at 415 nm vs. 430 nm for P3HT) [2] enables more efficient light harvesting in the higher-energy visible spectrum, making P3DDT the procurement choice when designing multi-junction architectures that demand precise energy level alignment.

Conductive E-Textiles and Wearable Electronics Requiring Low Sheet Resistance

Based on the 3.3-fold lower sheet resistance demonstrated by P3DDT-impregnated conductive fabrics compared to decyl-substituted P3DT (30 Ω/sq vs. 100 Ω/sq) [3], this monomer is the preferred precursor for e-textile manufacturing. The performance advantage translates directly to wearable sensors, smart garments, and flexible heating elements where lower resistance enables improved signal-to-noise ratios and reduced power consumption.

Organic Photodetectors and Optical Sensors with Stringent Stability Requirements

The validated fast, reversible photoresponse and superior photostability of P3DDT among poly(3-alkylthiophene) homologs [4] makes this monomer the optimal procurement selection for organic photodetector development. Applications include ambient light sensors, biomedical optical monitoring, and industrial photodetection where device longevity and consistent response under continuous illumination are critical performance criteria.

High-Surface-Coverage Thin-Film Transistors and Morphology-Sensitive Devices

The unique morphological stability of regioregular P3DDT films at high surface coverage—specifically their retention of ordered crystalline structure without amorphous phase formation, in contrast to P3HT [5]—makes 3-dodecylthiophene the precursor of choice for organic field-effect transistors (OFETs) and sensor arrays where uniform, defect-free thin films are essential for reproducible charge transport. This morphological advantage directly mitigates batch-to-batch variability in device manufacturing.

Technical Documentation Hub

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